molecular formula C5H9NO3S B1342524 Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide CAS No. 16906-20-0

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

Cat. No. B1342524
CAS RN: 16906-20-0
M. Wt: 163.2 g/mol
InChI Key: DNTJBUYSZPXQAJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The empirical formula is C5H9NO3S.

Scientific Research Applications

Pharmacological Profile

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide, as part of the 1,5-benzothiazepine class, exhibits significant pharmacological diversity. The derivatives of this compound demonstrate a broad range of biological activities including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The structure-activity relationship of these compounds has been a focal point for medicinal chemistry, aiming to develop new compounds with enhanced efficacy and safety profiles (Dighe et al., 2015).

Synthetic Methods and Chemical Transformations

The synthesis and chemical transformation of 1,4-thiazepine derivatives, including Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide, have been explored extensively. These studies have led to the development of a wide array of synthetic methods for their preparation. Such research is pivotal for drug discovery, providing a foundation for the creation of novel compounds with potential therapeutic applications (Teli et al., 2023).

Applications in Photodynamic Therapy

Another interesting application of related compounds is in the field of photodynamic therapy (PDT) for the treatment of various diseases, including cancer. For instance, titanium dioxide nanoparticles have been explored for their potential use in PDT, leveraging their ability to produce reactive oxygen species upon illumination. This property can induce cell death and has been utilized in the treatment of malignant tumors and the photodynamic inactivation of antibiotic-resistant bacteria (Ziental et al., 2020).

Environmental and Toxicological Studies

The environmental impact and toxicological profiles of related compounds are also areas of active research. For example, tetrahydrofuran, a related oxygen-containing heterocycle, has been studied for its toxicological and environmental hazards. Understanding these aspects is crucial for assessing the safety and ecological footprint of these chemicals and their derivatives (Fowles et al., 2013).

Safety And Hazards

Tetrahydro-1,4-thiazepan-5-one is classified as Acute Tox. 3 Oral - Aquatic Chronic 2. It is considered combustible, acutely toxic, and can cause chronic effects .

properties

IUPAC Name

1,1-dioxo-1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c7-5-1-3-10(8,9)4-2-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTJBUYSZPXQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611610
Record name 1lambda~6~,4-Thiazepane-1,1,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

CAS RN

16906-20-0
Record name 1lambda~6~,4-Thiazepane-1,1,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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